molecular formula C9H16N4 B2900776 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine CAS No. 1342587-06-7

1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B2900776
CAS No.: 1342587-06-7
M. Wt: 180.255
InChI Key: SRKYKYNKQFNFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a chemical compound known for its applications in pharmaceutical chemistry and organic synthesis. It is an intermediate used in the preparation of various biologically active molecules, including dipeptidyl peptidase-4 inhibitors, which are used as antidiabetic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the following steps:

    Cyclization: Phenylhydrazine and ethyl acetoacetate are used as starting materials to form a pyrazole ring through cyclization.

    Chloride Acetylation: The intermediate product undergoes chloride acetylation.

    Substitution: The acetylated compound is then subjected to substitution reactions.

    Deacetalization: Finally, deacetalization yields the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cost-effective reagents and conditions that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is a key intermediate in the development of antidiabetic drugs, particularly dipeptidyl peptidase-4 inhibitors.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, which plays a role in glucose metabolism. This inhibition helps in managing blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-8-6-9(12-11-8)7-13-4-2-10-3-5-13/h6,10H,2-5,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKYKYNKQFNFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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